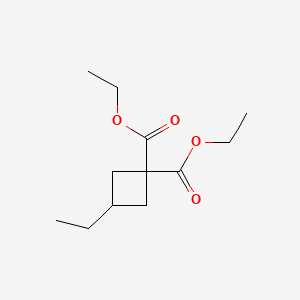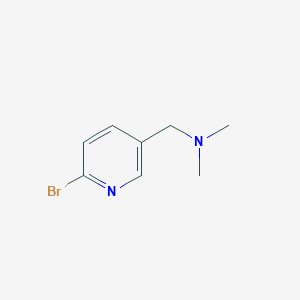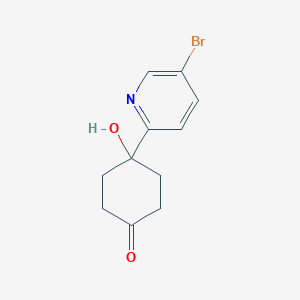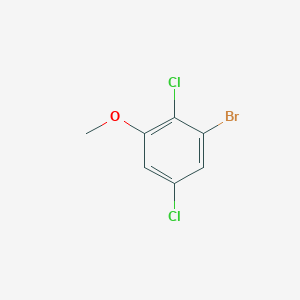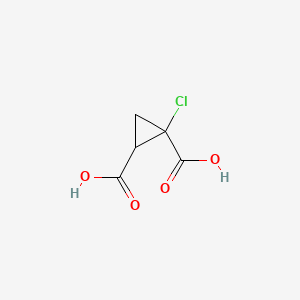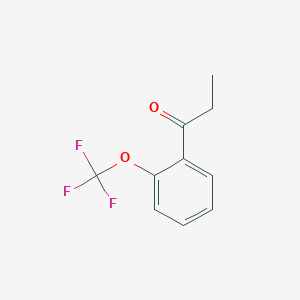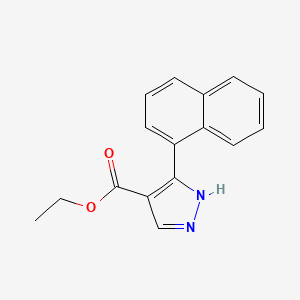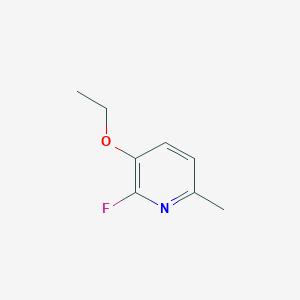
3-Ethoxy-2-fluoro-6-methyl-pyridine
Descripción general
Descripción
3-Ethoxy-2-fluoro-6-methyl-pyridine, also known as EFMP, is a chemical compound that has been of interest to researchers due to its unique physical and chemical properties. It has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-2-fluoro-6-methyl-pyridine consists of a pyridine ring with ethoxy, fluoro, and methyl substituents at the 3rd, 2nd, and 6th positions respectively .Physical And Chemical Properties Analysis
3-Ethoxy-2-fluoro-6-methyl-pyridine has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the papers retrieved.Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “3-Ethoxy-2-fluoro-6-methyl-pyridine,” but unfortunately, the specific applications you are looking for do not appear to be readily available in the search results. The information on this compound is quite limited and does not detail unique applications in various fields.
However, compounds similar to “3-Ethoxy-2-fluoro-6-methyl-pyridine” are often used in chemical synthesis and research, including participation in reactions like the Horner-Wadsworth-Emmons reaction , and may have applications in chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .
Propiedades
IUPAC Name |
3-ethoxy-2-fluoro-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEUNZIWQHZNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-fluoro-6-methyl-pyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

